molecular formula C18H17N5O3S B7728530 MFCD06650987

MFCD06650987

Cat. No.: B7728530
M. Wt: 383.4 g/mol
InChI Key: WRVGHOLOTZMSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06650987 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06650987 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to accommodate larger volumes and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis systems are commonly employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD06650987 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

MFCD06650987 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, including its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD06650987 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

4-[[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-3-8-15(9-12(11)2)23-18(20-21-22-23)27-10-16(24)19-14-6-4-13(5-7-14)17(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGHOLOTZMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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